molecular formula C9H14N4O3 B13986136 5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide CAS No. 376385-67-0

5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide

Cat. No.: B13986136
CAS No.: 376385-67-0
M. Wt: 226.23 g/mol
InChI Key: NRYHPKNMNWMIRL-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted pyrazoles, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Properties

CAS No.

376385-67-0

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

5-tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C9H14N4O3/c1-9(2,3)7-5(13(15)16)6(8(10)14)12(4)11-7/h1-4H3,(H2,10,14)

InChI Key

NRYHPKNMNWMIRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)N)C

solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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